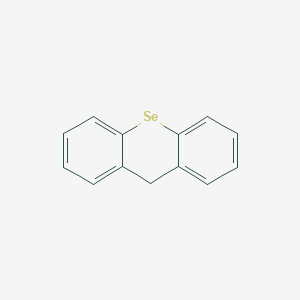

9H-Selenoxanthene

Description

Contextualization within Modern Organoselenium Chemistry Paradigms

Organoselenium chemistry has evolved from fundamental studies to the design of sophisticated reagents and functional materials. bohrium.com The versatility of selenium, existing in various oxidation states, allows for a rich tapestry of chemical transformations. bohrium.com Modern paradigms in this field focus on the development of new synthetic methodologies, catalytic applications, and the synthesis of selenium-containing molecules with interesting photophysical or biological properties.

9H-Selenoxanthene, with its rigid tricyclic structure incorporating a selenium atom, fits squarely within these modern research trends. The selenium atom imparts distinct electronic and steric properties to the molecule compared to its oxygen (xanthene) and sulfur (thioxanthene) counterparts. This opens avenues for its use as a building block in materials science, particularly in the design of organic semiconductors and photoluminescent materials. Furthermore, the reactivity of the methylene (B1212753) bridge at the 9-position provides a convenient handle for the introduction of various functional groups, allowing for the fine-tuning of the molecule's properties.

Historical Perspectives on Selenoxanthene Framework Exploration

The journey into the chemistry of selenium-containing heterocycles began with the pioneering work in the broader field of organoselenium chemistry. While the initial focus was on simpler organoselenium compounds, the late 19th and early 20th centuries saw a gradual expansion into more complex heterocyclic systems.

The exploration of the selenoxanthene framework itself is less documented than that of its lighter chalcogen analogues. Early investigations were often comparative, aiming to understand the influence of the heteroatom on the properties of the tricyclic system. These studies laid the groundwork for more recent and detailed investigations into the synthesis, reactivity, and potential applications of this compound and its derivatives. The development of modern analytical techniques, such as X-ray crystallography and advanced spectroscopic methods, has been instrumental in providing deeper insights into the structure and bonding of these fascinating molecules.

Fundamental Architectural Considerations of the this compound Scaffold

The this compound scaffold is characterized by a central six-membered ring containing a selenium atom and a methylene group, fused to two flanking benzene (B151609) rings. This arrangement results in a V-shaped, or butterfly, conformation. The degree of folding along the axis connecting the selenium atom and the C9 carbon is a key structural parameter that influences the molecule's electronic properties and packing in the solid state.

Below is a comparative table of key structural parameters for xanthene, thioxanthene, and this compound, illustrating the impact of the chalcogen atom.

| Compound | Heteroatom | C-Heteroatom Bond Length (Å) | C-Heteroatom-C Angle (°) | Dihedral Angle (°) |

| 9H-Xanthene | O | ~1.38 | ~117 | ~160 |

| 9H-Thioxanthene | S | ~1.77 | ~100 | ~135 |

| This compound | Se | ~1.90 | ~95 | ~130 |

Note: The values presented are approximate and can vary depending on the specific crystalline form and substituents.

The reactivity of the this compound scaffold is primarily centered at two positions: the selenium atom and the C9 methylene bridge. The selenium atom can undergo oxidation to form selenoxides and selenones, which are valuable intermediates in organic synthesis. The C9 position is readily functionalized, allowing for the introduction of a wide array of substituents, thereby enabling the synthesis of a diverse library of derivatives with tailored properties.

Properties

CAS No. |

261-40-5 |

|---|---|

Molecular Formula |

C13H10Se |

Molecular Weight |

245.19 g/mol |

IUPAC Name |

9H-selenoxanthene |

InChI |

InChI=1S/C13H10Se/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2 |

InChI Key |

KVNMPOGNZJDEAL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2[Se]C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for 9h Selenoxanthene and Its Derivatives

Transition-Metal-Catalyzed Approaches to 9H-Selenoxanthene Synthesis

Transition-metal catalysis has emerged as a powerful tool for the efficient construction of complex organic molecules, and the synthesis of this compound is no exception. Palladium and other transition metals play a pivotal role in facilitating the formation of key carbon-selenium and carbon-carbon bonds necessary for assembling the selenoxanthene core.

Palladium-Catalyzed Direct Selenylation Routes to Selenoxanthene Systems

Palladium-catalyzed reactions represent a cornerstone in modern organic synthesis, offering mild and selective methods for bond formation. In the context of this compound synthesis, palladium-catalyzed direct C-H selenylation has been demonstrated as a viable strategy. For instance, a method for the direct ortho-C-H selenylation of benzaldehydes has been developed using benzidine as a transient directing group. nih.gov This approach allows for the construction of diverse diarylselenides, which are key precursors to selenoxanthene systems. nih.gov The practicality of this method is highlighted by its successful application in the synthesis of two selenoxanthene derivatives. nih.gov

The general strategy involves the palladium-catalyzed coupling of an aryl halide with a selenium-containing nucleophile or the direct selenylation of an aromatic C-H bond. These reactions often proceed with high efficiency and functional group tolerance, making them attractive for the synthesis of complex selenoxanthene derivatives.

Other Metal-Mediated Selenylation Pathways

While palladium catalysis is prominent, other transition metals have also been employed in selenylation reactions that can lead to the formation of this compound precursors. Copper-catalyzed reactions, for example, have been utilized in the synthesis of xanthene derivatives and can be adapted for their selenium analogues. chemmethod.comresearchgate.netchemmethod.com Copper-amine complexes supported on nanozeolites have been shown to be highly efficient and reusable catalysts for the synthesis of xanthenes, a methodology that holds promise for selenoxanthene synthesis. chemmethod.comresearchgate.netchemmethod.com

Nickel-catalyzed cross-coupling reactions also offer an alternative pathway. For instance, visible-light-induced nickel-catalyzed P(O)-C(sp2) coupling using thioxanthen-9-one as a photoredox catalyst has been reported, demonstrating the utility of nickel in forming bonds relevant to the synthesis of related heterocyclic systems. researchgate.net

Cyclization Reactions and Annulation Strategies for the this compound Core

The construction of the tricyclic this compound core often relies on intramolecular cyclization and annulation strategies. These reactions are designed to form the central selenium-containing ring by creating one or two new bonds.

Intramolecular cyclization reactions are a direct and efficient means of forming cyclic structures. In the synthesis of this compound, this can involve the formation of a carbon-selenium bond or a carbon-carbon bond to close the central ring. For example, the acid-mediated cyclization of selenoxides has been shown to be a viable route to selena-heterocycles. cardiff.ac.uk Gold(I)-catalyzed intramolecular cyclization of alkynes has also been explored for the synthesis of polycyclic systems and could potentially be applied to selenoxanthene synthesis. nih.gov

Annulation strategies, particularly those catalyzed by transition metals, provide a powerful method for building the selenoxanthene ring system. Palladium-catalyzed annulation of arynes by substituted ortho-halostyrenes has been used to produce 9-fluorenylidenes, a reaction type that could be adapted for the synthesis of selenoxanthene analogues. nih.gov

Precursor Chemistry and Functional Group Interconversions Leading to this compound

The synthesis of this compound and its derivatives is heavily reliant on the availability of suitable precursors and the ability to perform key functional group interconversions. Selenoxides and aryl halides are two of the most important classes of precursors in this regard.

Reactions Involving Selenoxides in this compound Derivative Formation

Selenoxides are versatile intermediates in organoselenium chemistry and play a crucial role in the synthesis of this compound derivatives. The seleno-Pummerer reaction, a rearrangement of a selenoxide in the presence of an acid anhydride, can be used to introduce functionality at the alpha-position to the selenium atom. nih.gov This reaction proceeds through a selenonium intermediate and can be used to synthesize 4-selenothreofuranose derivatives, demonstrating its utility in forming functionalized selenium-containing heterocycles. nih.gov

Furthermore, the intramolecular electrophilic aromatic substitution (SEAr) reaction of selenoxides provides a direct route to selenium-doped polycyclic aromatic hydrocarbons. cardiff.ac.uk Triflic acid-mediated cyclization of selenoxides is a key step in this process, leading to the formation of the selenoxanthene core. cardiff.ac.uk

Table 1: Seleno-Pummerer Rearrangement of Protected DHS to 4-Selenothreofuranose Derivatives nih.gov

| Entry | Protecting Group (R) | Acid Anhydride | Product | Yield (%) |

| 1 | TBDPS | Ac₂O | 8a | 99 |

| 2 | TBDPS | (CF₃CO)₂O | 8b | 98 |

| 3 | TBDPS | (C₂F₅CO)₂O | 8c | 99 |

| 4 | TBDPS | Piv₂O | 8d | 77 |

| 5 | TBS | Ac₂O | 8e | 98 |

| 6 | Bn | Ac₂O | 8f | 99 |

Utilization of Aryl Halides and Pseudohalides in Selenoxanthene Synthesis

Aryl halides and pseudohalides are fundamental building blocks in the synthesis of this compound, primarily serving as electrophilic partners in cross-coupling reactions to form diaryl selenides. Palladium-catalyzed reactions are commonly employed for this purpose. For example, the reaction of aryl iodides with 1-aryl-1-alkynes in the presence of a palladium catalyst can lead to the formation of 9-alkylidene-9H-fluorenes, a process that could be adapted for selenoxanthene synthesis. nih.gov

The direct arylation of simple arenes, another palladium-catalyzed process, provides a route to biaryl molecules, which can be precursors to diaryl selenides and subsequently to selenoxanthenes. rsc.org The synthesis of diaryl selenides can also be achieved through metal-free methods, for instance, by using selenium dioxide as the selenium source. researchgate.netscribd.com

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

A comprehensive review of the scientific literature reveals a notable scarcity of established methods specifically detailing the stereoselective and asymmetric synthesis of chiral this compound analogues. While the broader field of organoselenium chemistry has seen significant advancements in the development of asymmetric transformations, the direct application of these methodologies to the this compound core remains an underexplored area of research.

The inherent challenges associated with the synthesis and stereochemical control of heterocyclic systems containing heavier chalcogens like selenium may contribute to this gap in the literature. Future research in this area would be essential to unlock the potential of chiral this compound analogues for applications in materials science, catalysis, and medicinal chemistry. The development of novel synthetic routes, potentially involving asymmetric cyclization reactions to construct the selenoxanthene framework or the stereoselective functionalization of a pre-existing this compound core, would be of significant interest to the synthetic chemistry community.

Given the lack of specific research findings on this topic, no data tables detailing reaction conditions, yields, or stereoselectivities for the synthesis of chiral this compound analogues can be provided at this time.

Molecular Architecture and Stereochemical Studies of 9h Selenoxanthene Systems

Conformational Analysis of the 9H-Selenoxanthene Ring System

The central six-membered ring of the this compound system, analogous to its sulfur-containing counterpart 9H-thioxanthene, is predicted to adopt a non-planar conformation. Due to the geometric constraints of the fused benzene (B151609) rings, the central heterocyclic ring is expected to exist in a boat-like conformation. This boat conformation can undergo a ring inversion process, often referred to as a boat-to-boat inversion, where one boat form converts to another.

While specific experimental data on the conformational analysis of the parent this compound is limited in publicly available literature, the dynamics of this process are crucial for understanding the stereochemistry of its derivatives. The energy barrier for this inversion process would dictate the rate of interconversion between the two boat forms and is a key parameter in the study of stereoisomerism within this class of compounds.

Stereoisomerism and Enantiomerization Processes in Substituted 9H-Selenoxanthenes

Substitution on the this compound ring system can lead to various forms of stereoisomerism. For instance, substitution at the C9 position can introduce a stereocenter, leading to the possibility of enantiomers. The stability and interconversion of these enantiomers are directly linked to the conformational dynamics of the central ring.

The process of enantiomerization in 9-substituted 9H-selenoxanthenes would likely proceed through the boat-to-boat ring inversion. If the inversion barrier is low enough at a given temperature, a chiral substituted this compound could undergo rapid racemization. However, if the barrier is sufficiently high, it might be possible to resolve and study the individual enantiomers. The nature of the substituent at the C9 position and other positions on the aromatic rings can influence the height of this inversion barrier.

Structural Elucidation of Selenonium Ylides Derived from this compound

A significant area of structural study within the this compound family involves the corresponding selenonium ylides. These are compounds where the selenium atom is part of a C=Se double bond, with the selenium atom being formally positively charged and the adjacent carbon atom negatively charged. The selenium atom in these ylides is typically pyramidal. nih.gov

X-ray crystallographic analysis has been a powerful tool in elucidating the precise molecular geometry of these ylides. For instance, the analysis of certain selenonium ylides has confirmed the pyramidal configuration at the selenium atom. nih.gov The bond lengths and angles around the selenium atom provide insight into the electronic nature and stability of the ylide. For example, the Se-C bond length in the ylide functionality is a key indicator of the degree of double bond character. nih.gov

In the solid state, the selenium atom in these ylides lies out of the plane of its three substituents, confirming a non-planar arrangement. The rigidity of the cyclic framework in this compound-derived ylides influences the bond angles at the selenium atom. nih.gov

Furthermore, the selenium atom in these ylides can be a stereogenic center, leading to the possibility of chiral ylides. The synthesis and characterization of optically active selenonium ylides derived from this compound have been reported, and their absolute configurations have been determined using techniques such as circular dichroism spectroscopy. nih.gov

Influence of Substituent Effects on this compound Molecular Conformation

The introduction of substituents onto the this compound ring system is expected to have a pronounced effect on its molecular conformation. These effects can be broadly categorized as steric and electronic in nature.

Steric effects arise from the physical bulk of the substituents. For example, a large substituent at the C9 position would likely influence the preferred boat conformation of the central ring to minimize steric hindrance. This could lead to a distortion of the boat conformation or a change in the dihedral angles of the ring.

Reaction Mechanistic Investigations Involving 9h Selenoxanthene

Catalytic Cycle Analysis in 9H-Selenoxanthene Formation

The synthesis of the this compound scaffold often involves transition metal-catalyzed cyclization reactions. While specific catalytic cycles for this compound formation are not extensively detailed in the available literature, analogies can be drawn from similar heterocyclic syntheses, such as those involving palladium catalysis.

A plausible catalytic cycle for the formation of this compound from suitable precursors, such as a 2-halophenyl selenophenyl ether, could involve the following key steps:

Oxidative Addition: A low-valent transition metal catalyst, for instance, Pd(0), would initiate the cycle by undergoing oxidative addition to the carbon-halogen bond of the precursor. This step forms a Pd(II) intermediate.

Intramolecular C-Se Bond Formation: The subsequent step would involve an intramolecular reaction where the selenium atom displaces the halide from the palladium center, leading to the formation of the central heterocyclic ring.

Reductive Elimination: The cycle would conclude with the reductive elimination of the this compound product, regenerating the active Pd(0) catalyst, which can then participate in a new catalytic cycle.

Table 1: Postulated Steps in a Generic Catalytic Cycle for this compound Formation

| Step | Description | Intermediate |

| 1 | Oxidative Addition | Aryl-Pd(II)-Halide Complex |

| 2 | Intramolecular Cyclization | Palladacycle Intermediate |

| 3 | Reductive Elimination | Pd(0) Catalyst and this compound |

Note: This table represents a generalized pathway, and specific details may vary depending on the chosen catalyst and substrates.

Electron Transfer Mechanisms in this compound Transformations

The selenium atom in the this compound ring system, with its available lone pairs of electrons, imparts redox activity to the molecule. nih.gov Transformations involving this scaffold can proceed through electron transfer mechanisms, particularly in electrochemical or photochemical reactions.

Upon one-electron oxidation, this compound can form a cation radical. The stability and reactivity of this species are influenced by the substitution pattern on the aromatic rings. Electron-donating groups can stabilize the positive charge, while electron-withdrawing groups can make the cation radical more electrophilic. The kinetics of electron transfer reactions involving this compound and its derivatives can be investigated using techniques such as cyclic voltammetry and spectroelectrochemistry. mit.edu

Pathways of Functionalization and Derivatization of the this compound Scaffold

The functionalization of the this compound scaffold can occur at several positions, including the selenium atom, the C9 methylene (B1212753) bridge, and the aromatic rings. The reaction pathways for these derivatizations depend on the nature of the reagents and reaction conditions.

At the Selenium Atom: The selenium atom can be oxidized to form a selenoxide or a selenone. It can also be alkylated or arylated to form selenoxanthenium salts. These reactions typically proceed through nucleophilic attack of the selenium lone pair on an electrophile.

At the C9 Position: The methylene bridge at the C9 position can be deprotonated with a strong base to generate a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the introduction of a wide range of substituents. The synthesis of 9-substituted xanthenes, the oxygen analogue, has been achieved through various methods, including the condensation of arynes with ortho-hydroxychalcones. nih.govresearchgate.net

On the Aromatic Rings: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can introduce functional groups onto the benzene (B151609) rings of the this compound core. The position of substitution is directed by the activating and directing effects of the selenium atom and any existing substituents.

The synthesis of various selenium-containing heterocycles often involves the strategic introduction of functional groups that can then be used to build more complex molecular architectures. mdpi.comresearchgate.net

Computational and Experimental Approaches to Elucidating Reaction Intermediates

The direct observation of reaction intermediates is often challenging due to their transient nature. A combination of computational and experimental techniques is therefore employed to gain insights into their structure and reactivity.

Computational Approaches: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for modeling reaction pathways and calculating the energies of reactants, transition states, and intermediates. acs.org These calculations can provide valuable information on the geometry and electronic structure of transient species, helping to rationalize experimentally observed reactivity and selectivity. For instance, DFT calculations have been used to support proposed mechanisms in reactions involving seleniranium ions. acs.org

Experimental Techniques: Spectroscopic methods play a crucial role in the experimental detection and characterization of reaction intermediates.

NMR Spectroscopy: In some cases, intermediates can be observed directly by NMR spectroscopy at low temperatures, where their lifetimes are extended. Kinetic studies using NMR can also provide mechanistic information. nih.gov

Spectroelectrochemistry: This technique combines electrochemistry with spectroscopy (e.g., UV-Vis-NIR) to study the spectral properties of electrochemically generated species, such as radical ions and dications. mit.edu

Mass Spectrometry: Mass spectrometry can be used to detect and identify intermediates, particularly in gas-phase reactions.

By integrating computational modeling with experimental data, a more complete picture of the reaction mechanism, including the nature of key intermediates, can be developed.

Advanced Spectroscopic Characterization of 9h Selenoxanthene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 9H-selenoxanthene compounds, offering precise information about the hydrogen, carbon, and selenium atomic environments.

¹H NMR spectroscopy provides valuable information about the number, environment, and connectivity of protons in this compound derivatives. The aromatic protons typically appear in the downfield region of the spectrum, consistent with their deshielded environment. The methylene (B1212753) protons at the 9-position (C9) exhibit a characteristic singlet.

A key feature in the ¹H NMR spectra of these compounds is the observation of satellite peaks flanking the primary proton signals. These satellites arise from the coupling between protons and the NMR-active ⁷⁷Se isotope, which has a natural abundance of 7.63%. The magnitude of the selenium-proton coupling constants (JSe-H) provides structural information, with typical values observed for multi-bond couplings. For instance, in the related compound selenoxanthenone, a three-bond coupling to H1 (³JSe,H) of 11.6 Hz, a four-bond coupling to H2 (⁴JSe,H) of 2.2 Hz, and a five-bond coupling to H3 (⁵JSe,H) of 1.2 Hz have been reported core.ac.uk.

Interactive Table: Representative ¹H NMR Data for Selenoxanthenone

| Proton | Chemical Shift (ppm) | ⁷⁷Se Coupling Constant (J, Hz) |

| H1 | (Typical aromatic region) | 11.6 (³J) |

| H2 | (Typical aromatic region) | 2.2 (⁴J) |

| H3 | (Typical aromatic region) | 1.2 (⁵J) |

| H9 (in this compound) | (Characteristic singlet) | - |

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound compounds. Each chemically non-equivalent carbon atom gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

Similar to ¹H NMR, the ¹³C NMR spectra of selenoxanthene derivatives exhibit satellite signals due to coupling with ⁷⁷Se. The one-bond carbon-selenium coupling constants (¹JC-Se) are typically in the range of 100 Hz, while two- and three-bond couplings (²JC-Se, ³JC-Se) are smaller, ranging from 5 to 35 Hz core.ac.ukchemspider.com. These coupling constants are valuable for assigning the signals of carbon atoms adjacent to the selenium heteroatom.

Interactive Table: General ¹³C NMR Chemical Shift Ranges and ⁷⁷Se Coupling Constants

| Carbon Type | Typical Chemical Shift (ppm) | ⁷⁷Se Coupling Constant (J, Hz) |

| Aromatic C | 110-150 | - |

| C adjacent to Se | (Specific to environment) | ~100 (¹J) |

| Other aromatic C | (Specific to environment) | 5-35 (²J, ³J) |

| C9 (in this compound) | ~30-40 | - |

⁷⁷Se NMR is a powerful and direct probe of the electronic environment around the selenium atom in this compound and its derivatives. The ⁷⁷Se nucleus is a spin-1/2 isotope, and its chemical shifts span a very wide range, making it highly sensitive to subtle changes in the molecular structure. This broad chemical shift range allows for the clear differentiation of selenium in various chemical environments core.ac.ukchemspider.com.

The ⁷⁷Se chemical shift in a given this compound derivative is influenced by the nature of the substituents on the aromatic rings and at the 9-position. Electron-withdrawing groups tend to deshield the selenium nucleus, resulting in a downfield shift, while electron-donating groups cause an upfield shift. Proton-coupled ⁷⁷Se NMR spectra can provide valuable information through the observation of Se-H coupling constants, which can aid in structural elucidation core.ac.uk.

Mass Spectrometry (MS) Techniques, including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound compounds. In a typical mass spectrum, the molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum offers clues about the structure of the molecule, as weaker bonds tend to break preferentially.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of an ion with very high accuracy. This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For this compound, with a molecular formula of C₁₃H₁₀Se, the expected monoisotopic mass is 245.994772 u chemspider.com. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of this compound molecules. These techniques provide a "molecular fingerprint" based on the characteristic vibrations of different functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching (of the CH₂ group at C9): Expected in the 3000-2850 cm⁻¹ range.

C-C stretching within the aromatic rings: These vibrations give rise to several bands in the 1600-1400 cm⁻¹ region.

C-H bending vibrations: Found in the fingerprint region (below 1400 cm⁻¹).

Raman spectroscopy, which relies on the inelastic scattering of light, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The C-Se bond vibrations would also be observable, providing direct information about the selenium-containing part of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound compounds. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which these electronic transitions occur. The chromophore in this compound is the extended aromatic system, and the presence of the selenium atom can influence the energy of the molecular orbitals and thus the absorption maxima.

Fluorescence spectroscopy can be used to characterize the emissive properties of this compound derivatives. Upon excitation at an appropriate wavelength, some molecules will relax to the ground state by emitting light. The fluorescence spectrum provides information about the electronic structure of the excited state and can be sensitive to the molecular environment. The introduction of various substituents onto the this compound core can modulate the fluorescence properties, such as the emission wavelength and quantum yield.

X-ray Crystallography for Solid-State Structural Determination

While crystallographic studies have been conducted on various organoselenium compounds, and the Cambridge Structural Database (CSD) serves as a primary repository for such data, specific structural reports detailing the crystal structure of this compound are not readily found in the accessed literature. The inherent challenges in obtaining single crystals of sufficient quality for X-ray diffraction analysis may contribute to this lack of data.

In contrast, structural information for analogous sulfur-containing compounds, such as thioxanthene and its derivatives, is more commonly reported. For instance, the crystal structure of thioxanthen-9-one-10,10-dioxide has been determined, revealing a monoclinic crystal system. While this provides a point of comparison for the general tricyclic framework, direct extrapolation of precise metric parameters to the selenium analogue is not feasible due to the differences in atomic size, bond lengths, and electronic properties between sulfur and selenium.

The investigation into the solid-state structure of this compound derivatives offers a more fruitful avenue for understanding the molecular geometry of this class of compounds. Crystallographic analysis of substituted selenoxanthenes would be invaluable for elucidating the influence of various functional groups on the conformation of the central selenoxanthene ring system. Such studies would typically provide detailed data tables summarizing key crystallographic parameters.

Illustrative Data Table of a Hypothetical this compound Derivative Crystal Structure

Below is an example of how crystallographic data for a hypothetical this compound derivative might be presented. It is important to note that this data is for illustrative purposes only and does not represent experimentally determined values for this compound itself.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.850 |

| b (Å) | 12.950 |

| c (Å) | 8.350 |

| α (°) | 90 |

| β (°) | 104.50 |

| γ (°) | 90 |

| Volume (ų) | 1030.0 |

| Z | 4 |

Illustrative Table of Selected Bond Lengths and Angles for a Hypothetical this compound Derivative

Similarly, a detailed analysis of the molecular geometry would be presented as follows, providing insights into the precise arrangement of atoms within the molecule.

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Se-C(4a) | 1.91 | C(4a)-Se-C(9a) | 98.5 |

| Se-C(9a) | 1.91 | Se-C(4a)-C(4) | 120.2 |

| C(9)-C(9a) | 1.51 | Se-C(9a)-C(9) | 119.8 |

| C(4a)-C(10a) | 1.40 | C(1)-C(10a)-C(4a) | 118.9 |

The pursuit of single-crystal X-ray diffraction studies on this compound and its derivatives remains a critical area for future research. Such data would provide a definitive understanding of their solid-state structures and packing motifs, which are essential for the rational design of new materials with tailored properties.

Computational Chemistry Approaches to 9h Selenoxanthene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and equilibrium geometry of molecules. arxiv.orggoogle.comnih.govmdpi.com For 9H-Selenoxanthene, DFT calculations would be instrumental in elucidating fundamental properties such as bond lengths, bond angles, and the distribution of electron density within the molecule.

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic transitions. For a xanthene derivative, these have been calculated to be -5.92 eV and -1.44 eV, respectively, in a vacuum, resulting in an energy gap (Egap) of 4.48 eV. goums.ac.ir The HOMO is typically delocalized over the aromatic rings and the heteroatom, indicating the regions susceptible to electrophilic attack. goums.ac.ir The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. mdpi.com

Table 1: Calculated Electronic Properties of a 9H-Xanthene Derivative

| Property | Value (Vacuum) | Value (Ethanol) |

|---|---|---|

| HOMO Energy | -5.92 eV | -5.80 eV |

| LUMO Energy | -1.44 eV | -1.28 eV |

| Energy Gap (Egap) | 4.48 eV | 4.52 eV |

Data sourced from a study on a xanthene derivative, calculated at the B3LYP/6-311++G* level of theory.* goums.ac.ir

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, allowing for the exploration of its conformational landscape. nih.govmdpi.comresearchgate.netphcogj.comdovepress.comyoutube.com For a flexible molecule like this compound, which possesses a central heterocyclic ring, MD simulations can reveal the accessible conformations and the energetic barriers between them.

Studies on related systems, such as thioxanthone derivatives, have utilized MD simulations to understand the stability of their complexes with biological targets. researchgate.net Similarly, MD simulations of xanthene dyes in lipid membranes have been used to investigate their influence on membrane properties. rjsvd.com These studies demonstrate the power of MD in understanding how the conformational flexibility of the xanthene scaffold influences its interactions with its environment. For this compound, MD simulations could be employed to study its conformational preferences in different solvents or its binding dynamics with macromolecules.

Prediction of Reactivity and Mechanistic Pathways using Computational Models

Computational models, particularly those based on DFT, are invaluable for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. nsps.org.ng Reactivity descriptors derived from the electronic structure, such as the HOMO-LUMO gap, electronegativity, chemical hardness, and the electrophilicity index, can provide insights into a molecule's susceptibility to different types of reactions. goums.ac.ir

For instance, a smaller HOMO-LUMO gap generally implies higher reactivity. goums.ac.ir The locations of the HOMO and LUMO can pinpoint the likely sites for electrophilic and nucleophilic attack, respectively. The MEP map also serves as a guide for predicting reactive sites, with electron-rich regions being susceptible to electrophilic attack. mdpi.com

While specific reactivity predictions for this compound are not available, computational studies on related heterocycles have successfully predicted their chemical behavior. For example, understanding the electronic structure of thioxanthene derivatives has aided in explaining their synthesis and reactivity. researchgate.net Computational studies on the reduction of thioxanthene-9-one have provided insights into the electronic absorption spectra of the resulting radical anions and dianions. rsc.org These examples highlight the potential of computational methods to predict the reactivity of this compound and to model its behavior in various chemical transformations.

Table 2: Quantum Molecular Descriptors for a 9H-Xanthene Derivative

| Descriptor | Value (Vacuum) | Value (Ethanol) |

|---|---|---|

| Chemical Potential (μ) | -3.68 eV | -3.54 eV |

| Global Hardness (η) | 2.24 eV | 2.26 eV |

| Electrophilicity Index (ω) | 3.02 eV | 2.77 eV |

| Softness (S) | 0.45 eV⁻¹ | 0.44 eV⁻¹ |

Data calculated from HOMO and LUMO energies of a xanthene derivative. goums.ac.ir

Elucidation of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret various spectroscopic parameters, including UV-Vis, IR, and NMR spectra. nih.govresearchgate.net These calculations can provide valuable information about the electronic transitions, vibrational modes, and chemical environments of atoms within a molecule.

Theoretical calculations of the UV-Vis absorption spectra of xanthene derivatives have been shown to be in good agreement with experimental data. semanticscholar.org TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For example, the calculated λmax for a xanthene derivative was found to be consistent with the experimental value. semanticscholar.org

Similarly, computational methods can predict the vibrational frequencies observed in an IR spectrum. A study on xanthene has provided a comprehensive investigation of its infrared spectrum, aided by computational analysis. rsc.org Furthermore, theoretical calculations of NMR chemical shifts for xanthene derivatives have been performed and compared with experimental data, showing good correlation. semanticscholar.org These computational approaches would be highly valuable for characterizing the spectroscopic properties of this compound and for interpreting experimental spectra.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a 9H-Xanthene Derivative

| Spectroscopic Data | Experimental Value | Calculated Value |

|---|---|---|

| ¹H NMR (aromatic CH) | 6.53 - 7.07 ppm | 6.59 - 7.52 ppm |

| ¹³C NMR (carbonyl C) | 196.8, 201.0 ppm | Not reported |

| UV-Vis (λmax) | Consistent with TD-DFT | Consistent with experiment |

Data sourced from a study on a 9-(4-hydroxyphenyl)-tetramethyl-hexahydro-1H-xanthene-1,8(2H)-dione. semanticscholar.org

Coordination Chemistry of 9h Selenoxanthene As a Ligand

9H-Selenoxanthene as a Chalcogen-Based Ligand in Transition Metal Complexes

In theory, the selenium atom in the this compound ring possesses lone pairs of electrons that could be donated to a metal center, allowing it to function as a Lewis base and thus a ligand. As a heavier chalcogen, selenium is generally considered a "soft" donor, suggesting a preference for coordinating with soft metal ions such as Ag(I), Au(I), Hg(II), and Pt(II), in accordance with Hard-Soft Acid-Base (HSAB) theory. The geometry of the this compound molecule would likely influence its coordination mode, potentially acting as a monodentate ligand through the selenium atom. However, without experimental evidence, any discussion of its specific interactions with transition metals remains speculative.

Electronic Structure and Bonding in this compound Coordination Compounds

The electronic structure and nature of the metal-ligand bond in hypothetical this compound complexes would be of fundamental interest. Spectroscopic techniques such as X-ray photoelectron spectroscopy (XPS) and UV-visible spectroscopy, in conjunction with computational methods like density functional theory (DFT), would be invaluable in elucidating the electronic interactions between the selenium donor and the metal center. Key aspects to investigate would include the extent of sigma-donation from the selenium lone pair to the metal and the possibility of pi-backbonding from the metal to the ligand. Unfortunately, the absence of any synthesized and characterized complexes precludes any such analysis.

Synthesis of Metal Complexes Incorporating this compound Ligands

The synthesis of metal complexes with this compound would likely involve the reaction of a suitable metal precursor, such as a metal halide or triflate, with the this compound ligand in an appropriate solvent. The choice of reaction conditions, including temperature, solvent, and stoichiometry, would be critical in isolating the desired product. Characterization of any resulting complexes would typically involve techniques such as single-crystal X-ray diffraction to determine the solid-state structure, NMR spectroscopy to probe the structure in solution, and elemental analysis to confirm the empirical formula. As of now, there are no published procedures for the synthesis of transition metal complexes featuring this compound as a ligand.

Q & A

Basic: What experimental protocols are recommended for synthesizing 9H-Selenoxanthene with high purity?

Methodological Answer:

Synthesis involves optimizing precursor stoichiometry (e.g., selenide precursors and xanthene derivatives) under inert conditions. Key steps include:

- Precursor selection : Use selenourea or selenium dioxide for controlled selenium incorporation .

- Reaction monitoring : Employ TLC or HPLC to track intermediate formation.

- Purification : Column chromatography (silica gel) with gradient elution (hexane:ethyl acetate) to isolate the product. Validate purity via melting point analysis and elemental composition (CHNS-O analysis) .

Basic: How should researchers characterize the electronic structure of this compound to confirm its selenium coordination?

Methodological Answer:

Combine spectroscopic and computational methods:

- NMR spectroscopy : Analyze NMR for selenium chemical shifts (typical range: 200–400 ppm for selenoxanthenes) .

- X-ray crystallography : Resolve crystal structures to confirm selenium’s position in the heterocyclic ring.

- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to validate coordination geometry .

Advanced: How can researchers resolve contradictions in reported photophysical properties (e.g., fluorescence quantum yields) of this compound derivatives?

Methodological Answer:

Discrepancies often arise from solvent polarity, aggregation effects, or trace impurities. Systematic approaches include:

- Controlled solvent studies : Measure UV-vis and fluorescence spectra in solvents of varying polarity (e.g., toluene vs. DMSO) to assess solvatochromism .

- Aggregation tests : Perform concentration-dependent fluorescence measurements to identify quenching mechanisms.

- Impurity profiling : Use mass spectrometry (HRMS) to detect byproducts affecting quantum yields .

Advanced: What strategies are effective for studying the oxidative stability of this compound under ambient conditions?

Methodological Answer:

Design accelerated degradation studies:

- Environmental chambers : Expose samples to controlled O/humidity levels and monitor decomposition via FTIR or NMR.

- Kinetic analysis : Track selenium oxidation states using XPS over time.

- Stabilization testing : Evaluate antioxidants (e.g., BHT) or inert matrices (polymer encapsulation) to enhance stability .

Basic: What analytical techniques are critical for confirming the identity of this compound in mixed reaction products?

Methodological Answer:

- Chromatographic separation : Use HPLC with a C18 column and PDA detector (λ = 254 nm) to distinguish selenoxanthene from byproducts.

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) via ESI-MS.

- Elemental analysis : Match experimental C, H, N, Se percentages with theoretical values (error margin <0.3%) .

Advanced: How can researchers model the excited-state dynamics of this compound for optoelectronic applications?

Methodological Answer:

Combine experimental and computational frameworks:

- Time-resolved spectroscopy : Use transient absorption spectroscopy to measure triplet-state lifetimes.

- TD-DFT simulations : Predict absorption/emission spectra and compare with experimental data.

- Charge-transfer studies : Evaluate HOMO-LUMO gaps and spin-orbit coupling effects induced by selenium .

Basic: What safety protocols are essential for handling selenium-containing precursors in this compound synthesis?

Methodological Answer:

- Ventilation : Use fume hoods for reactions releasing HSe or SeO.

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Neutralize selenium waste with NaOH before disposal to prevent environmental contamination .

Advanced: How should researchers design experiments to investigate this compound’s role in catalysis (e.g., photocatalysis or organocatalysis)?

Methodological Answer:

- Substrate scope screening : Test catalytic activity with electron-deficient/donating substrates under UV/visible light.

- Mechanistic probes : Use radical scavengers (TEMPO) or isotopic labeling () to identify reactive intermediates.

- Turnover number (TON) calculation : Quantify catalyst efficiency via GC-MS or NMR yield analysis .

Advanced: What methodologies address inconsistencies in reported biological activity (e.g., antioxidant vs. pro-oxidant effects) of this compound?

Methodological Answer:

- Cell-based assays : Compare ROS levels (DCFDA probe) in treated vs. untreated cells under normoxic/hypoxic conditions.

- Dose-response studies : Establish concentration thresholds for activity reversal.

- Comparative studies : Benchmark against known antioxidants (e.g., ascorbic acid) and selenium controls (selenocysteine) .

Basic: How can researchers ensure reproducibility in this compound-based studies?

Methodological Answer:

- Detailed protocols : Document reaction parameters (temperature, solvent grade, stirring speed) in supplementary materials.

- Data transparency : Share raw spectral data (NMR, XRD) in open repositories.

- Collaborative validation : Cross-test synthesis and characterization methods with independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.